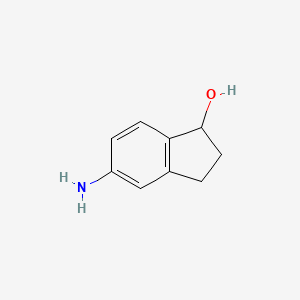

5-Amino-1-hydroxyindane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

5-amino-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C9H11NO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4,10H2 |

InChI Key |

PMUPVXZPRAKGKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-1-hydroxyindane

Core Chemical Identity

5-Amino-1-hydroxyindane is a bifunctional molecule featuring a rigid indane scaffold. This structure is of significant interest to researchers in medicinal chemistry and materials science due to the presence of a nucleophilic aromatic amine and a secondary benzylic alcohol. These functional groups offer multiple points for chemical modification and interaction with biological systems.

Chemical Identifiers

Below is a table summarizing the key identifiers for 5-amino-2,3-dihydro-1H-inden-1-ol.

| Identifier | Value |

| IUPAC Name | 5-amino-2,3-dihydro-1H-inden-1-ol |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Canonical SMILES | C1C(C2=CC(=C(C=C2)N)C1)O |

| InChI | InChI=1S/C9H11NO/c10-7-3-4-8-2-1-6(11)5-9(8)7/h3-4,6,11H,1-2,5,10H2 |

| InChIKey | Not available |

| CAS Number | Not assigned |

Synthesis and Purification

A practical and efficient synthesis of 5-Amino-1-hydroxyindane can be envisioned through the reduction of the corresponding ketone, 5-amino-1-indanone (CAS No: 3470-54-0). This precursor is commercially available, providing a solid starting point for laboratory-scale synthesis.

Proposed Synthetic Pathway: Reduction of 5-Amino-1-indanone

The conversion of the ketone to a secondary alcohol is a standard transformation in organic synthesis. The choice of reducing agent is critical to ensure chemoselectivity, preserving the amino group.

Detailed Experimental Protocol

Objective: To synthesize 5-Amino-1-hydroxyindane via the reduction of 5-amino-1-indanone.

Materials:

-

5-amino-1-indanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-1-indanone in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Cool the solution in an ice bath to 0°C. Slowly add sodium borohydride in small portions. The molar ratio of NaBH₄ to the ketone should be approximately 1.5:1 to ensure complete reduction.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical behavior of 5-Amino-1-hydroxyindane is dictated by its three key structural features: the aromatic ring, the amino group, and the secondary alcohol.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The amino group is an activating, ortho-, para-directing group, while the alkyl portion of the indane is weakly activating.

-

Amino Group: The primary amine is nucleophilic and basic. It can be acylated, alkylated, and can form salts with acids.

-

Secondary Alcohol: The hydroxyl group can be oxidized to the corresponding ketone (5-amino-1-indanone), esterified, or converted into a leaving group for nucleophilic substitution reactions. The benzylic position of the alcohol makes it more reactive.

Potential Research Applications

The unique structure of 5-Amino-1-hydroxyindane makes it a valuable building block in several areas of chemical research.

-

Medicinal Chemistry: The indane scaffold is present in numerous pharmacologically active compounds.[1] Derivatives of aminoindanols have been investigated for a range of biological activities. The amino and hydroxyl groups provide handles for creating libraries of compounds for drug discovery screening.

-

Asymmetric Synthesis: Chiral aminoindanols are widely used as ligands in asymmetric catalysis and as chiral auxiliaries.[2][3] Depending on the stereochemistry, 5-Amino-1-hydroxyindane could be resolved into its enantiomers and utilized in stereoselective transformations.

-

Materials Science: The aromatic and functionalized nature of this molecule could allow for its incorporation into polymers or other materials where its specific electronic and hydrogen-bonding properties could be exploited.

Safety and Handling

While specific toxicity data for 5-Amino-1-hydroxyindane is not available, a safety assessment can be made based on its functional groups and related compounds.

-

General Hazards: Aromatic amines can be toxic and may be skin and respiratory irritants.

-

Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from oxidizing agents.

References

- Preparation method of 5, 6-diethyl-2, 3-dihydro-1H-indene-2-amine hydrochloride.

- A kind of synthetic method of 5-amino-1-pentanol.

-

5-Amino-1MQ. Synthesis Peptides. (URL: [Link])

-

What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. (2025-09-14). (URL: [Link])

- Method for obtaining 5-amino 2,3-dihydrophthalazine-1,4-dione alkali metal salts and their use in medicine.

-

Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PubMed Central. (2026-01-07). (URL: [Link])

- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

-

Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. ResearchGate. (URL: [Link])

-

Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. (URL: [Link])

-

Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. MDPI. (2024-08-01). (URL: [Link])

-

Reduction of enaminones in the preparation of 3-aminocyclohexanols; a novel preparation of tetronic acid. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])

-

5-Aminopentan-1-ol. PubChem. (URL: [Link])

-

Pteridium aquilinum (L.) Kuhn—A Review of Its Toxicology, Pharmacology, and Phytochemistry. MDPI. (URL: [Link])

-

5-(2-Aminopropyl)indole. Wikipedia. (URL: [Link])

-

Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH. (URL: [Link])

-

26.4: Synthesis of Amino Acids. Chemistry LibreTexts. (2022-09-25). (URL: [Link])

-

Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central. (URL: [Link])

-

A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate. (2025-08-07). (URL: [Link])

-

(1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol. ResearchGate. (URL: [Link])

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. (URL: [Link])

-

cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PubMed Central. (2018-11-02). (URL: [Link])

-

High-resolution UV spectroscopy of 1-indanol. RSC Publishing. (URL: [Link])

- New substituted indazoles, methods for the production thereof, pharmaceutical preparations that contain said new substituted indazoles, and use of said new substituted indazoles to produce drugs.

-

Selected amines and amino alcohols. Miljøstyrelsen. (URL: [Link])

-

IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

1-Indanol. PubChem. (URL: [Link])

Sources

Solubility of 5-Amino-1-hydroxyindane in water vs organic solvents

[1]

Executive Summary

5-Amino-1-hydroxyindane (CAS: 146904-47-8 or related isomers depending on stereochemistry) is a bifunctional intermediate featuring a lipophilic indane core, a weakly basic aniline amine at position 5, and a secondary aliphatic hydroxyl group at position 1.[1]

Its solubility behavior is dominated by the "Aniline-Alcohol Duality" :

-

Neutral pH (Water): Poor solubility due to the lipophilic C9 skeleton and lack of ionization (pKa ~4.8).[1]

-

Acidic pH (Water): High solubility due to protonation of the amino group (formation of hydrophilic hydrochloride salt).

-

Organic Solvents: High solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO), making them the preferred media for stock solutions and synthetic reactions.

This guide provides a validated framework for solvent selection in synthesis, purification, and analytical method development.[1]

Physicochemical Drivers of Solubility[2][3]

To predict and manipulate the solubility of 5-Amino-1-hydroxyindane, one must understand its molecular architecture.[1]

| Feature | Chemical Nature | Impact on Solubility |

| Indane Core | Bicyclic aromatic/aliphatic hydrocarbon (C9) | Drives lipophilicity (LogP ~1.5–2.0).[1] Limits water solubility; enhances solubility in DCM, Ethyl Acetate. |

| 5-Amino Group | Primary aromatic amine (Aniline-like) | Weak Base (pKa ~4.8). Neutral at pH 7 (hydrophobic).[1] Protonated at pH < 3 (hydrophilic/ionic).[1] |

| 1-Hydroxy Group | Secondary aliphatic alcohol | H-bond donor/acceptor.[1] Enhances solubility in Methanol/Ethanol via hydrogen bonding networks.[1] |

Theoretical Solubility Logic

The molecule exists primarily as a neutral species at physiological and neutral pH. The energy cost to disrupt water-water H-bonds to accommodate the hydrophobic indane ring is not compensated by the hydration of the -OH and -NH2 groups alone. However, in alcohols (MeOH), the alkyl chain compatibility and H-bonding capability work synergistically to maximize solubility.

Solubility Landscape: Water vs. Organic Solvents[2][4]

The following data summarizes the solubility profile based on structural analysis and standard processing conditions for amino-indane derivatives.

Table 1: Solubility Profile Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous (Neutral) | Water (pH 7) | Low / Sparingly Soluble | The neutral free base is hydrophobic.[1] Estimated < 1 mg/mL.[1][2] |

| Aqueous (Acidic) | 0.1 N HCl / 1.0 N HCl | High | Protonation of the amine ( |

| Polar Protic | Methanol | High (> 40 mg/mL) | Best solvent for stock solutions. Validated by synthetic protocols (e.g., salt formation steps).[1] |

| Polar Protic | Ethanol / Isopropanol | High | Good solubility, often used for recrystallization (e.g., as HCl salt).[1] |

| Polar Aprotic | DMSO / DMF | Very High | Universal solvent for this class.[1] Ideal for biological assays or concentrated stocks.[1] |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | Excellent for liquid-liquid extraction of the free base from neutral/basic aqueous phases. |

| Non-Polar | Hexane / Heptane | Low | The polar -OH and -NH2 groups make the molecule too polar for strictly non-polar hydrocarbons. |

Critical Application Note: In synthetic workflows (e.g., Indacaterol synthesis), Methanol is frequently used to dissolve the free base before adding acid (e.g., HCl) to precipitate the salt. This confirms Methanol as a superior solvent for the free base form.[1]

Mechanism of pH-Dependent Solubility[4][6]

The solubility of 5-Amino-1-hydroxyindane is switchable. This property is exploited in Acid-Base Extraction purification strategies.[1]

Figure 1: The pH-dependent solubility switch allows the compound to move between organic and aqueous phases, a critical feature for purification.

Validated Experimental Protocols

Since specific quantitative solubility values (g/L) can vary by crystal polymorph and purity, researchers must validate solubility for their specific lot.[1] Use the following Self-Validating Protocol .

Protocol A: Saturation Shake-Flask Method (HPLC/UV)[1]

Objective: Determine exact solubility in a specific solvent at 25°C.

-

Preparation:

-

Equilibration:

-

Agitate (shake or stir) at 25°C for 24 hours.

-

Check point: If all solid dissolves, add more solid until a precipitate persists.[1]

-

-

Filtration:

-

Filter the supernatant through a 0.45 µm PTFE syringe filter (use Nylon for aqueous, PTFE for organic).

-

Discard the first 200 µL of filtrate to prevent filter adsorption errors.

-

-

Quantification:

-

Dilute the filtrate 1:100 or 1:1000 with the mobile phase.

-

Analyze via HPLC-UV (Detection @ ~254 nm or 280 nm, typical for aniline derivatives).[1]

-

Calculate concentration against a standard curve prepared in Methanol.

-

Protocol B: Visual Solubility Assessment (Rapid)

Objective: Quick solvent screening for synthesis.

-

Weigh 10 mg of compound into a vial.

-

Add solvent in 100 µL increments .

-

Vortex for 30 seconds after each addition.

-

Record volume required for complete dissolution.[1]

Synthesis & Processing Workflow

The following diagram illustrates how solubility properties dictate the workflow during the synthesis of downstream APIs (e.g., Indacaterol intermediates).

Figure 2: Standard purification workflow leveraging the solubility profile: extraction in DCM, dissolution in Methanol, and precipitation as a salt.[1]

References

-

United States Patent 7,442,808 B2. Process for the preparation of Indacaterol and intermediates.[1] (2008).[1][6] (Describes the dissolution of 5-amino-1-hydroxyindane in methanol followed by acidification).

-

PubChem Compound Summary. 5-Aminoindan-1-one (Structural Analog).[1] National Center for Biotechnology Information.[1] (Used for pKa and lipophilicity comparisons).

-

Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[1][4][5] University of Rhode Island.[1][4] (1970).[1][4] (Foundational text on amino/hydroxyl group solubility interactions).

Sources

- 1. 5-Aminopentan-1-ol | C5H13NO | CID 75634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-氨基-1-戊醇 ≥92.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Amino Acids Reference Chart [sigmaaldrich.com]

- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability & Isomer Management of 5-Amino-1-hydroxyindane

This guide details the thermodynamic stability profile of 5-Amino-1-hydroxyindane, a critical chiral intermediate in the synthesis of GPR40 agonists and other central nervous system (CNS) active agents.

Executive Summary

5-Amino-1-hydroxyindane (CAS: 2508-29-4, also 5-aminoindan-1-ol) presents a unique thermodynamic challenge in drug development due to the electronic coupling between the electron-donating amino group at position 5 and the chiral benzylic center at position 1. Unlike its regioisomers, this specific substitution pattern creates a "push-pull" electronic system that significantly lowers the activation energy for racemization and dehydration in the free base form.

This guide provides a technical roadmap for stabilizing this molecule, focusing on the thermodynamic preference for salt forms, the kinetics of enantiomeric erosion, and protocols for solid-state characterization.

Molecular Architecture & Isomer Landscape

Stereochemical Configuration

The molecule possesses a single chiral center at C1, giving rise to two enantiomers:

-

(S)-5-Amino-1-hydroxyindane

-

(R)-5-Amino-1-hydroxyindane

While the enantiomers are energetically degenerate in an achiral environment, their stability diverges significantly in the presence of chiral impurities or polarized solvents.

The "Para-Conjugation" Instability Factor

To understand the thermodynamic vulnerability of this molecule, one must analyze the connectivity of the indane core.

-

Bridgehead 1 (C-Ar1): Attached directly to the chiral C1 (benzylic).

-

Position 5: Located para to Bridgehead 1 on the fused benzene ring.

This geometric relationship allows the lone pair on the 5-amino nitrogen to donate electron density into the aromatic ring, which is then conjugated directly to the benzylic carbon (C1).

-

Consequence: In the free base form, the 5-NH

group stabilizes the formation of a carbocation at C1 via resonance (+M effect). This stabilization lowers the energy barrier for

Isomer Comparison Table

The following table contrasts the target molecule with its structural isomers to highlight specific stability risks.

| Isomer | Substitution Pattern | Electronic Effect on C1 | Stability Risk |

| 5-Amino-1-hydroxyindane | 5-NH | Strong Stabilization of C1(+) | High: Racemization & Dehydration |

| 6-Amino-1-hydroxyindane | 6-NH | Weak/Inductive only | Moderate: Lower racemization risk |

| 5-Hydroxy-1-aminoindane | 5-OH / 1-NH | Para-Quinone Methide formation | Critical: Spontaneous decomposition [1] |

Thermodynamic Parameters & Stability Profile

Solid-State Thermodynamics

In the solid state, the free base of 5-amino-1-hydroxyindane exists as a metastable gray powder. However, the thermodynamic drive toward oxidative degradation and distinct polymorphic transitions necessitates the formation of a salt.

-

Preferred Form: Hydrochloride Salt (5-Amino-1-hydroxyindane

HCl). -

Thermodynamic Advantage: Protonation of the amine (

) converts the substituent from an electron donor (+M) to a strong electron withdrawer (-I). This destabilizes the benzylic carbocation, effectively "locking" the chiral center and raising the activation energy for racemization [2].

Solution State Kinetics

In solution, the stability is pH-dependent.

-

Acidic pH (Free Amine): Rapid racemization due to acid-catalyzed hydroxyl leaving, stabilized by the amine.

-

Acidic pH (Protonated Amine): High stability. The repulsive positive charge on the ring prevents carbocation formation.

-

Neutral/Basic pH: Susceptible to oxidative dimerization and dehydration.

Mechanistic Visualization

The following diagram illustrates the electronic mechanism that drives the thermodynamic instability of the free base (racemization) and how salt formation arrests this process.

Caption: Mechanism of racemization driven by 5-amino resonance stabilization, contrasted with the thermodynamic stability of the HCl salt.

Experimental Protocols

Protocol: Thermodynamic Stability Assessment (DSC)

Objective: Determine the melting point and heat of fusion to characterize polymorphic purity.

-

Preparation: Weigh 2-4 mg of 5-Amino-1-hydroxyindane (HCl salt) into a Tzero aluminum pan. Crimp with a pinhole lid to allow moisture escape (if hydrate suspected).

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat at 10°C/min from 25°C to 250°C under nitrogen purge (50 mL/min).

-

Analysis:

-

Look for a sharp endotherm corresponding to melting (Target: >200°C for HCl salt; Free base approx. 120-125°C [2]).

-

Failure Mode: A broad endotherm preceding melting indicates solvent inclusion or amorphous content. An exotherm immediately following melting suggests decomposition.

-

Protocol: Forced Degradation & Racemization Study

Objective: Quantify the rate of enantiomeric erosion (

-

Stock Solution: Dissolve 50 mg of (S)-5-Amino-1-hydroxyindane in 50 mL of mobile phase diluent.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C.

-

Oxidation: 3% H

O -

Thermal: 80°C (solid state).

-

-

Sampling: Aliquot 1 mL at t=0, 1h, 4h, 12h, 24h. Neutralize acid samples immediately.

-

Chiral HPLC Analysis:

-

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

-

Detection: UV at 254 nm.

-

Calculation: Plot

vs. time to determine first-order rate constants.

-

Implications for Process Development

Synthesis & Isolation

To maximize thermodynamic yield and optical purity, the isolation strategy must avoid prolonged exposure of the free base to heat.

-

Reduction Step: When reducing 5-amino-1-indanone, use NaBH

in methanol at low temperatures (<10°C). -

Salt Formation: Do not isolate the free base as a solid. Instead, perform a solvent swap to an organic solvent (e.g., Ethanol or IPA) and add concentrated HCl immediately to precipitate the stable salt [2].

Process Control Diagram

The following workflow outlines the critical control points (CCPs) to maintain thermodynamic stability during manufacturing.

Caption: Manufacturing workflow emphasizing rapid conversion to the thermodynamically stable salt form.

References

-

Herzig, Y., et al. (2006). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. Journal of Organic Chemistry. Available at: [Link]

-

Ma, J., et al. (2008). GPR40 agonists for the treatment of type 2 diabetes. US Patent 7,442,808.[1] Available at:

-

Jamali, F., et al. (2008). Racemization in Drug Discovery. Taylor & Francis Online. Available at: [Link]

Sources

Methodological & Application

Enantioselective Synthesis of (R)- and (S)-5-Amino-1-hydroxyindane: An Application and Protocol Guide

Introduction: The Significance of Chiral 5-Amino-1-hydroxyindane in Medicinal Chemistry

Chiral molecules are the cornerstone of modern drug discovery, where the three-dimensional arrangement of atoms can dictate the therapeutic efficacy and safety of a pharmaceutical agent. Within this context, (R)- and (S)-5-amino-1-hydroxyindane represent a class of privileged scaffolds—structural motifs that are recurrent in biologically active compounds. These enantiomers serve as crucial building blocks in the synthesis of a variety of therapeutic agents, leveraging their rigid bicyclic framework and strategically positioned functional groups to interact with biological targets with high specificity. The distinct spatial orientation of the hydroxyl and amino groups in the (R) and (S) enantiomers can lead to differential binding affinities for receptors and enzymes, making their stereoselective synthesis a critical endeavor for the development of targeted and effective medicines. This guide provides a comprehensive overview of robust and scalable methods for the enantioselective synthesis of both (R)- and (S)-5-amino-1-hydroxyindane, tailored for researchers, scientists, and professionals in drug development.

Strategic Approaches to Enantioselectivity

The synthesis of enantiomerically pure (R)- and (S)-5-amino-1-hydroxyindane can be approached through several strategic pathways. The choice of method often depends on the desired scale, available resources, and the required level of enantiopurity. This guide will focus on two primary and highly effective strategies:

-

Asymmetric Reduction of a Prochiral Ketone: This approach utilizes a chiral catalyst to stereoselectively reduce the ketone functionality of a precursor molecule, establishing the chiral center at the C1 position. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example of this strategy, offering high enantioselectivity and predictability.

-

Enzymatic Kinetic Resolution: This biocatalytic method employs an enzyme to selectively acylate one enantiomer of a racemic mixture of 5-amino-1-hydroxyindane, allowing for the separation of the two enantiomers. Lipases are commonly used for this purpose due to their stereoselectivity and operational simplicity.

A third emerging strategy, the use of transaminases for the asymmetric synthesis of chiral amines from ketones, also presents a promising and green alternative.

This application note will provide detailed protocols for the asymmetric reduction and enzymatic kinetic resolution methods, as these are well-established and versatile techniques for accessing both enantiomers of the target molecule.

Part 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2] The reaction employs a chiral oxazaborolidine catalyst, which, in the presence of a stoichiometric borane source, facilitates the stereoselective delivery of a hydride to the ketone. The predictability of the stereochemical outcome is a key advantage of this method; the use of an (S)-CBS catalyst typically yields the (R)-alcohol, while the (R)-CBS catalyst produces the (S)-alcohol.

For the synthesis of (R)- and (S)-5-amino-1-hydroxyindane, a common starting material is 5-amino-1-indanone. However, the free amino group can interfere with the borane reagent. Therefore, it is necessary to protect the amino group prior to the reduction. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of installation and mild removal conditions.[3][4]

Workflow for CBS Reduction

Figure 1: Workflow for the enantioselective synthesis of (R)- and (S)-5-amino-1-hydroxyindane via CBS reduction.

Experimental Protocols

Protocol 1.1: N-Boc Protection of 5-Amino-1-indanone

This protocol describes the protection of the amino group of 5-amino-1-indanone using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

5-Amino-1-indanone

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-amino-1-indanone (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-5-amino-1-indanone.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.

Protocol 1.2: Asymmetric Reduction of N-Boc-5-amino-1-indanone

This protocol details the enantioselective reduction of the N-Boc protected ketone to the corresponding chiral alcohol. The procedure is identical for the synthesis of both enantiomers, with the only difference being the choice of the (R)- or (S)-CBS catalyst.

Materials:

-

N-Boc-5-amino-1-indanone

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·DMS, ~10 M)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add a solution of N-Boc-5-amino-1-indanone (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

-

Slowly add borane-dimethyl sulfide complex (0.6 eq) to the reaction mixture via syringe, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

-

Warm the mixture to room temperature and stir for 30 minutes.

-

Add 1 M HCl and stir for another 30 minutes.

-

Neutralize the mixture with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-(R)- or (S)-5-amino-1-hydroxyindane.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 1.3: Deprotection of N-Boc-5-amino-1-hydroxyindane

This protocol describes the removal of the Boc protecting group to yield the final product.[5][6]

Materials:

-

N-Boc-(R)- or (S)-5-amino-1-hydroxyindane

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc protected alcohol (1.0 eq) in DCM in a round-bottom flask.

-

Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude (R)- or (S)-5-amino-1-hydroxyindane.

-

The product can be further purified by recrystallization or chromatography if necessary.

Table 1: Expected Outcomes for CBS Reduction

| Step | Product | Typical Yield | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|

| N-Boc Protection | N-Boc-5-amino-1-indanone | >90% | N/A |

| CBS Reduction | N-Boc-(R/S)-5-amino-1-hydroxyindane | 85-95% | >95% |

| Deprotection | (R/S)-5-amino-1-hydroxyindane | >90% | Maintained |

Part 2: Enantioselective Synthesis via Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic mixture. This technique relies on the stereoselectivity of an enzyme, which catalyzes a reaction on one enantiomer at a much faster rate than the other. For the resolution of racemic 5-amino-1-hydroxyindane, a lipase can be used to selectively acylate one of the enantiomers. The resulting acylated product and the unreacted alcohol enantiomer can then be separated by standard chromatographic techniques.

Workflow for Enzymatic Kinetic Resolution

Figure 2: Workflow for the enantioselective synthesis of (R)- and (S)-5-amino-1-hydroxyindane via enzymatic kinetic resolution.

Experimental Protocol

Protocol 2.1: Lipase-Catalyzed Kinetic Resolution of Racemic 5-Amino-1-hydroxyindane

This protocol describes the kinetic resolution of racemic 5-amino-1-hydroxyindane using a lipase and an acyl donor. The choice of lipase and reaction conditions may require optimization for best results.

Materials:

-

Racemic 5-amino-1-hydroxyindane

-

Lipase (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas cepacia lipase)

-

Vinyl acetate (or other suitable acyl donor)

-

Organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (4 Å), activated

-

Reaction vessel with magnetic stirrer

-

Temperature-controlled bath

-

Celite®

Procedure:

-

To a reaction vessel containing the racemic 5-amino-1-hydroxyindane (1.0 eq) and activated molecular sieves in the chosen organic solvent, add the lipase (e.g., 10-50 mg per mmol of substrate).

-

Add vinyl acetate (0.5-0.6 eq) to the suspension.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining alcohol by chiral HPLC.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme through a pad of Celite®.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the acylated product from the unreacted alcohol by flash column chromatography on silica gel.

-

The unreacted alcohol is one enantiomer in high enantiomeric excess.

-

The acylated product can be hydrolyzed (e.g., using K₂CO₃ in methanol) to obtain the other enantiomer.

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution

| Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Alcohol (%) | e.e. of Acetate (%) |

|---|---|---|---|---|---|---|---|

| CAL-B | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >99 | >99 |

| Pseudomonas cepacia | Vinyl Acetate | t-BME | 30 | 48 | ~50 | >98 | >98 |

Note: The data in this table is illustrative and may vary depending on the specific substrate and reaction conditions.

Part 3: Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric excess (e.e.) is crucial for assessing the success of an enantioselective synthesis. Chiral HPLC is the most common and reliable technique for this purpose. The separation of enantiomers is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol 3.1: Chiral HPLC Method for (R)- and (S)-5-Amino-1-hydroxyindane

This protocol provides a general method for the chiral HPLC analysis of the title compounds. Optimization of the mobile phase composition may be required to achieve baseline separation.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase column, such as Chiralcel® OD-H or a similar polysaccharide-based column.

Mobile Phase Preparation:

-

A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

-

A small amount of an amine additive (e.g., diethylamine, DEA) is often added to the mobile phase to improve peak shape and resolution for basic analytes.

Typical HPLC Conditions:

| Parameter | Value |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm or 254 nm |

| Injection Volume | 10 µL |

Procedure:

-

Prepare a standard solution of the racemic 5-amino-1-hydroxyindane to determine the retention times of both enantiomers.

-

Prepare a solution of the synthesized sample in the mobile phase.

-

Inject the solutions onto the HPLC system and record the chromatograms.

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Conclusion and Future Perspectives

The enantioselective synthesis of (R)- and (S)-5-amino-1-hydroxyindane is a critical step in the development of new chiral drugs. This application note has detailed two robust and versatile methods—asymmetric reduction using CBS catalysts and enzymatic kinetic resolution with lipases—to obtain these valuable building blocks with high enantiopurity. The provided step-by-step protocols and workflow diagrams offer a practical guide for researchers in both academic and industrial settings.

The field of asymmetric synthesis is continuously evolving. The development of novel catalysts with higher turnover numbers and selectivities, as well as the discovery and engineering of new enzymes with tailored substrate specificities, will undoubtedly lead to even more efficient and sustainable routes to chiral molecules like 5-amino-1-hydroxyindane. The application of flow chemistry and other process intensification technologies also holds great promise for the scalable and safe production of these important pharmaceutical intermediates.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

-

Schuricht, U., & Beller, M. (2007). Recent advances in the lipase-catalyzed kinetic resolution of alcohols and amines. Topics in Catalysis, 44(1-2), 249-257. [Link]

-

Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

Yashima, E., & Yamamoto, C. (2004). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 1044(1-2), 1-25. [Link]

-

Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

-

Kocovský, P., Vyskočil, Š., & Srogl, J. (1999). A new, general method for the deprotection of Boc and other acid-labile protecting groups. The Journal of Organic Chemistry, 64(1), 108-110. [Link]

Sources

Catalytic hydrogenation methods to produce 5-aminoindan-1-ol

Application Note: Catalytic Hydrogenation Protocols for 5-Aminoindan-1-ol

Executive Summary

5-Aminoindan-1-ol (CAS: 34762-28-2) is a high-value chiral scaffold utilized in the synthesis of adrenergic

This guide details two distinct catalytic hydrogenation workflows:

-

Method A (Global Reduction): A robust, one-pot racemic synthesis using heterogeneous Pd/C for rapid structural access.

-

Method B (Asymmetric Stepwise): A pharma-grade protocol utilizing chemoselective nitro-reduction followed by Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) to yield enantiopure (>98% ee) product.

Chemical Pathway & Logic

The synthesis typically originates from 5-nitroindan-1-one . The transformation requires the reduction of the nitro group (

-

Thermodynamic Hierarchy: The nitro group is more easily reduced than the ketone. Under standard hydrogenation conditions (Pd/C,

), the nitro group reduces first (exothermic), yielding the intermediate 5-aminoindan-1-one . -

Stereochemical Challenge: The ketone reduction creates a stereocenter at C1. Standard heterogeneous catalysis yields a racemate. Asymmetric homogeneous catalysis is required for enantioselectivity.

Pathway Visualization

Figure 1: Divergent synthetic pathways for 5-aminoindan-1-ol. Method B is preferred for drug development applications requiring optical purity.

Safety Directives (Critical)

-

Nitro Group Reduction: The hydrogenation of nitro compounds is highly exothermic (

).-

Control: Never add catalyst to a hot solvent containing the nitro compound. Use a "cold start" or controlled dosing of the substrate.

-

-

Catalyst Pyrophoricity: Dry Palladium on Carbon (Pd/C) and Raney Nickel are pyrophoric.

-

Protocol: Always keep catalysts wet (50% water wet is standard). Purge reactors with nitrogen before introducing hydrogen.[1]

-

-

Hydrogen Gas: Ensure all autoclaves are grounded. Operate within the flammability limits (4–75% in air).

Method A: Racemic Global Hydrogenation

Application: Early-stage discovery, non-clinical reference standards.

This method utilizes a single catalyst (Pd/C) to reduce both functional groups. The reaction is driven by temperature and pressure to overcome the activation energy of the ketone reduction after the nitro group is consumed.

Reagents & Equipment

-

Substrate: 5-Nitroindan-1-one.

-

Catalyst: 10% Pd/C (50% water wet). Load: 5–10 wt% relative to substrate.

-

Solvent: Methanol or Ethanol (0.1 M concentration).

-

Equipment: High-pressure autoclave (e.g., Parr reactor).

Step-by-Step Protocol

-

Loading: Charge the autoclave with 5-nitroindan-1-one (10 g, 56.5 mmol) and Methanol (560 mL).

-

Catalyst Addition: Under a nitrogen blanket, add 10% Pd/C (1.0 g, wet).

-

Purge: Seal reactor. Purge with

(3x, 5 bar) followed by -

Stage 1 (Nitro Reduction): Pressurize to 3 bar

. Stir at 25°C .-

Observation: Monitor exotherm. The temperature may rise spontaneously. Maintain <40°C to prevent thermal runaway.

-

Time: ~1–2 hours.[2]

-

-

Stage 2 (Ketone Reduction): Once

uptake plateaus (indicating nitro consumption), increase pressure to 10 bar and temperature to 60°C .-

Note: The amino-ketone intermediate is stable; heat/pressure is needed to reduce the carbonyl.

-

-

Workup: Cool to RT. Vent

. Purge with

Method B: Asymmetric Stepwise Synthesis

Application: Drug substance manufacturing, chiral intermediates (e.g., Indacaterol precursors).

This method separates the reduction into two controlled steps to ensure enantiopurity.

Step 1: Chemoselective Preparation of 5-Aminoindan-1-one

-

Goal: Reduce

without touching -

Protocol: Follow Method A (Stage 1) but stop the reaction after the nitro reduction is complete (verified by HPLC or

uptake). Do not heat above 40°C. Isolate the 5-aminoindan-1-one intermediate.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

This step uses the Noyori-Ikariya catalyst system, which is robust for aryl-ketones.

-

Catalyst:

(for -

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

Detailed Protocol (Step 2)

| Parameter | Specification | Rationale |

| Substrate | 5-Aminoindan-1-one | Purified intermediate (prevents catalyst poisoning). |

| Catalyst Loading | S/C ratio: 500:1 to 1000:1 | High turnover number (TON) makes this cost-effective. |

| Solvent | DMF or EtOAc | Substrate solubility is key; avoid alcohols if using formate source. |

| Reagent | HCOOH / Et3N (5:2) | Provides hydride for transfer hydrogenation.[3] |

| Temperature | 25–30°C | Higher temps degrade enantioselectivity ( |

Procedure:

-

Solution Prep: Dissolve 5-aminoindan-1-one (5.0 g, 34 mmol) in DMF (25 mL). Degas with

sparging (20 min). -

Catalyst Charge: Add

(21 mg, 0.034 mmol) for the (R)-product. -

Initiation: Add the Formic Acid/TEA mixture (10 mL) via syringe.

-

Reaction: Stir at 28°C for 12–24 hours. Monitor by chiral HPLC.

-

Checkpoint: Conversion should be >98%;

should be >95%.

-

-

Quench: Pour mixture into water (100 mL) and extract with Ethyl Acetate.

-

Purification: Wash organic layer with saturated

(to remove formic acid) and brine. Dry over

Troubleshooting & Critical Process Parameters (CPPs)

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Catalyst poisoning by sulfur/amines. | Ensure nitro starting material is free of sulfur impurities. Increase catalyst load. |

| Over-reduction (Step 1) | Temperature too high (>50°C). | Maintain T < 40°C. Stop reaction immediately upon H2 uptake plateau. |

| Low Enantioselectivity (Step 2) | Temperature drift or "wet" solvents. | Strictly control T at 25°C. Use anhydrous solvents. Ensure HCOOH/TEA ratio is accurate (excess base racemizes). |

| Stalled Reaction (Step 2) | HCl accumulation (inhibitor). | The TEA buffers the system, but ensure adequate mixing to prevent local acidic pockets. |

References

-

Mishra, A. A., & Bhanage, B. M. (2021).[4][5] Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378.[4] Link

-

Wills, M., et al. (2016). (1R,2S)-1-Amino-2,3-dihydro-1H-inden-2-ol. ResearchGate.[6][7] Link

-

Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety. Link

-

Process for preparation of Indacaterol. (2014). European Patent EP3092217B1. Link

-

Catalytic Hydrogenation of Nitro Compounds. (2021). New Jersey Department of Health - Hazardous Substance Fact Sheet. Link

Sources

- 1. WO2014044566A1 - Methods for the preparation of indacaterol and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: Enzymatic Kinetic Resolution of 5-Amino-1-hydroxyindane

Abstract

This application note provides a comprehensive technical guide on the enzymatic kinetic resolution (EKR) of racemic cis-5-Amino-1-hydroxyindane, a valuable chiral building block in pharmaceutical synthesis. We detail the principles, key experimental parameters, and a step-by-step protocol for the lipase-catalyzed enantioselective N-acetylation of this substrate. The protocol is grounded in established methodologies for similar amino alcohol frameworks, offering researchers a robust starting point for optimization. The guide emphasizes the rationale behind procedural steps, methods for analytical validation, and includes graphical representations of the workflow and underlying principles to ensure clarity and reproducibility.

Introduction: The Imperative for Chiral Purity

Enantiomerically pure molecules are critical in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The indane scaffold, and specifically its chiral amino alcohol derivatives like 5-Amino-1-hydroxyindane, are key structural motifs in numerous bioactive compounds. Accessing single-enantiomer forms of these building blocks is therefore a crucial step in the synthesis of next-generation therapeutics.

Kinetic resolution is a powerful technique for separating racemic mixtures. Among resolution methods, enzymatic catalysis offers significant advantages due to its high enantioselectivity, mild reaction conditions, and reduced environmental impact ("Green Chemistry")[1]. Lipases, a class of hydrolases, are particularly effective and widely used for resolving chiral alcohols and amines through enantioselective acylation or hydrolysis[2][3]. This guide focuses on a lipase-catalyzed kinetic resolution of (±)-cis-5-Amino-1-hydroxyindane via N-acetylation.

Principle of the Method: Enantioselective Lipase Catalysis

Kinetic resolution relies on the difference in reaction rates between the two enantiomers of a racemic substrate with a chiral catalyst—in this case, an enzyme. The lipase will preferentially catalyze the acylation of one enantiomer over the other.

For the racemic mixture of 5-Amino-1-hydroxyindane, which contains both an amino and a hydroxyl group, lipases can catalyze the acylation at either site. However, studies on analogous substrates like cis-1-amino-2-indanol have demonstrated highly selective N-acetylation using Candida antarctica lipase B (CALB)[4]. The enzyme's active site accommodates one enantiomer (e.g., the S-enantiomer) more readily, leading to its rapid conversion to the corresponding N-acetylated product. The other enantiomer (e.g., the R-enantiomer) reacts much slower, or not at all, and is left behind in the reaction mixture.

The goal is to stop the reaction at or near 50% conversion. At this point, the mixture ideally contains one enantiomer as the unreacted amine and the other as the acylated amide. These two compounds have different chemical properties (e.g., polarity, basicity), allowing for their separation by standard chromatographic or extraction techniques. The enantioselectivity of the process is quantified by the enantiomeric ratio (E-value), with high E-values (ideally >100) being essential for efficient separation[5][6].

Figure 1: Workflow for the enzymatic kinetic resolution of racemic 5-Amino-1-hydroxyindane.

Key Parameters and Optimization Rationale

The success of an EKR protocol hinges on the careful selection and optimization of several parameters.

-

Enzyme Selection: Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435®), is the enzyme of choice for a vast range of resolutions involving alcohols and amines[1][7][8]. Its broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity make it a highly reliable biocatalyst[8]. Pseudomonas cepacia lipase (PSL) is another viable alternative that has shown excellent results in resolving chiral amines[9].

-

Acyl Donor: The choice of acyl donor is critical. Simple esters like ethyl acetate (EtOAc) are effective, inexpensive, and can also serve as the solvent[4]. For an irreversible reaction, activated esters such as vinyl acetate or isopropenyl acetate are superior. They generate an enol byproduct that tautomerizes to a stable ketone (acetaldehyde or acetone), driving the reaction equilibrium forward and preventing the reverse reaction (hydrolysis).

-

Solvent: The solvent must maintain the enzyme's catalytic activity while solubilizing the substrate. Non-polar, aprotic solvents like tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), toluene, or hexane are generally preferred. They help maintain the essential layer of water around the enzyme required for activity without stripping it away. As demonstrated for cis-1-amino-2-indanol, THF is an excellent choice[4].

-

Temperature: Lipase-catalyzed reactions are typically run at temperatures between 30-60 °C[1]. Higher temperatures increase the reaction rate but can negatively impact enzyme stability and enantioselectivity. A temperature of 40-50 °C is often a good compromise.

-

Monitoring the Reaction: The reaction must be stopped at ~50% conversion to achieve high enantiomeric excess (e.e.) for both the acylated product and the unreacted substrate. Progress should be monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on an achiral column to determine the conversion ratio of substrate to product.

Data Summary: Representative Performance

The following table summarizes typical results obtained for the kinetic resolution of aminoindanol derivatives under optimized conditions, which can be used as a benchmark for developing the protocol for 5-Amino-1-hydroxyindane.

| Enzyme | Substrate | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product e.e. (%) | Ref. |

| Immobilized CALB | cis-1-Amino-2-indanol | Ethyl Acetate | THF | RT | ~1 | ~50 | >99 | [4] |

| P. cepacia Lipase | A benzocycloalkane amine | Diethyl Carbonate | 2-Me-THF | RT | 48 | ~50 | 99 | [9] |

| CALB | β-Amino esters | Butyl Butanoate | Diisopropyl Ether | 60 | 24-72 | ~50 | >99 | [6] |

Detailed Experimental Protocol

This protocol describes the kinetic resolution of 100 mg of racemic (±)-cis-5-Amino-1-hydroxyindane.

5.1. Materials and Reagents

-

(±)-cis-5-Amino-1-hydroxyindane (Substrate)

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435®)

-

Ethyl Acetate (Acyl Donor, HPLC Grade)

-

Tetrahydrofuran (THF, Anhydrous)

-

Dichloromethane (DCM, for workup)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Reaction vial (e.g., 10 mL screw-cap vial) with magnetic stir bar

-

Thermostatically controlled shaker or heating block with stirring

5.2. Reaction Setup

Figure 2: Step-by-step experimental workflow for the enzymatic kinetic resolution setup.

5.3. Step-by-Step Procedure

-

Preparation: To a 10 mL screw-cap vial containing a magnetic stir bar, add 100 mg of (±)-cis-5-Amino-1-hydroxyindane.

-

Solubilization: Add 5 mL of anhydrous THF to the vial and stir until the substrate is fully dissolved.

-

Acyl Donor Addition: Add ethyl acetate (1.5 molar equivalents relative to the substrate).

-

Enzyme Addition: Add 25 mg of immobilized CALB to the reaction mixture. Causality Note: The enzyme is added last to ensure the reaction starts in a well-mixed, homogeneous solution.

-

Incubation: Seal the vial tightly and place it in a thermostatically controlled shaker or stirring hot plate set to 45 °C. Ensure constant and efficient stirring.

-

Monitoring: After 1 hour, and every 1-2 hours thereafter, pause the stirring, allow the enzyme to settle, and carefully withdraw a small aliquot (~10 µL) of the supernatant. Dilute the aliquot with a suitable solvent (e.g., isopropanol) and analyze by HPLC or GC to determine the conversion percentage.

-

Reaction Quench: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh THF, dried, and potentially reused.

-

Workup: a. Transfer the filtrate to a separatory funnel. b. Dilute the mixture with 20 mL of Dichloromethane (DCM). c. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine. Rationale: The basic wash helps to remove any acidic impurities and ensures the unreacted amine remains in its free base form. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude mixture of the unreacted (R)-enantiomer and the acetylated (S)-enantiomer.

-

Purification: Separate the two compounds using flash column chromatography on silica gel. A gradient elution system (e.g., starting with hexane/ethyl acetate and increasing polarity) will typically allow for the isolation of the less polar acetylated product first, followed by the more polar unreacted amino alcohol.

Analytical Methods for Validation

Accurate determination of both conversion and enantiomeric excess is paramount for validating the protocol.

-

Conversion Analysis (Achiral Chromatography):

-

Technique: GC or HPLC.

-

Column: A standard achiral column (e.g., HP-5 for GC, C18 for HPLC).

-

Method: Develop a method that provides good separation between the starting material (5-Amino-1-hydroxyindane) and the product (5-Acetamido-1-hydroxyindane).

-

Calculation: Conversion (%) = [Area of Product] / ([Area of Product] + [Area of Substrate]) * 100.

-

-

Enantiomeric Excess (e.e.) Analysis (Chiral Chromatography):

-

Technique: Chiral HPLC is the gold standard for this analysis[9].

-

Column: A chiral stationary phase (CSP) column is required (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

-

Method: The unreacted substrate and the purified product must be analyzed separately. A method (typically using a mobile phase of hexane/isopropanol with a small amount of an amine modifier like diethylamine) must be developed to resolve the R and S enantiomers of each compound.

-

Calculation: e.e. (%) = |[Area(R) - Area(S)]| / |[Area(R) + Area(S)]| * 100.

-

Conclusion

This application note outlines a robust and reliable protocol for the enzymatic kinetic resolution of racemic 5-Amino-1-hydroxyindane using the widely available and highly efficient immobilized lipase, CALB. By leveraging established principles of biocatalysis, this method provides a practical and green route to obtaining valuable enantiopure building blocks for pharmaceutical research and development. The detailed steps for reaction execution, monitoring, and analytical validation are designed to be a self-validating system, ensuring researchers can confidently implement and adapt this protocol for their specific needs.

References

- American Institute of Physics. (n.d.). Enzymatic Resolution of p-Amino Methyl Esters using Lipase B from Candida antarctica. AIP Conference Proceedings.

-

Martín-Matute, B., et al. (2005). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 70(23), 9473-9481. Retrieved from [Link]

-

Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules, 26(1), 1-12. Retrieved from [Link]

-

Wu, S. H., et al. (1990). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 2(2), 109-116. Retrieved from [Link]

-

Ghanem, A. (2018). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. Chirality, 30(5), 556-566. Retrieved from [Link]

-

Baron, M., et al. (2022). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 27(21), 7549. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(21), 3213-3219. Retrieved from [Link]

-

Mizuta, S., et al. (2013). Continuous-Flow Kinetic Resolution of (±)-cis-1-Amino-2-indanol by Lipase-Catalyzed N-Acetylation. Organic Letters, 15(15), 3876-3879. Retrieved from [Link]

-

Rochelmeyer, M., et al. (2001). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. Protein Engineering, 14(10), 755-762. Retrieved from [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(1), 1-28. Retrieved from [Link]

-

Ghosh, A. K., & Fidanze, S. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(7), 937-961. Retrieved from [Link]

-

Komeda, H., et al. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology, 67(11), 5128-5134. Retrieved from [Link]

-

Slabu, I., et al. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, 1. Retrieved from [Link]

-

Zhang, Y., et al. (2023). High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System. International Journal of Molecular Sciences, 24(7), 6543. Retrieved from [Link]

-

Svedendahl, M. (2009). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. Retrieved from [Link]

-

Aida, H., et al. (2012). Enantioselective Acylation of 1,2- and 1,3-Diols Catalyzed by Aminophosphinite Derivatives of (1S,2R)-1-Amino-2-indanol. Organic Letters, 14(3), 812-815. Retrieved from [Link]

-

Li, Y. (2016). Rational Enhancement of the Enantioselectivity of Candida Antarctica Lipase B in Kinetic Resolution of N-(2-ethyl-6-methylphenyl)alanine Methyl Ester. ProQuest Dissertations Publishing. Retrieved from [Link]

-

Baron, M., et al. (2022). Strategies for Accessing cis-1-Amino-2-Indanol. ResearchGate. Retrieved from [Link]

-

de Miranda, A. S., et al. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(21), 5874-5893. Retrieved from [Link]

-

Rueping, M., et al. (2011). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications, 47(25), 7170-7172. Retrieved from [Link]

-

Kara, S., et al. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(24), 4433-4438. Retrieved from [Link]

-

Komeda, H., et al. (2001). Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids. ResearchGate. Retrieved from [Link]

-

Ghanem, A., & Aboul-Enein, H. Y. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 18(16), 1943-1950. Retrieved from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-Level Expression and Engineering of Candida antarctica Lipase B in a Non-Methanol-Induced Pichia pastoris System [mdpi.com]

- 9. re.public.polimi.it [re.public.polimi.it]

Troubleshooting & Optimization

Technical Support Center: Optimizing Recrystallization of 5-Amino-1-hydroxyindane

Welcome to the technical support guide for the purification of 5-Amino-1-hydroxyindane via recrystallization. This document is designed for researchers, medicinal chemists, and process development professionals who are seeking to enhance the purity, yield, and crystal quality of this key intermediate. We will move from foundational principles to advanced troubleshooting, providing not just protocols, but the underlying chemical logic to empower your experimental design.

Section 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common questions and hurdles encountered during the recrystallization of 5-Amino-1-hydroxyindane. The molecule's structure, featuring a polar amino group and hydroxyl group on a relatively nonpolar indane backbone, presents unique challenges that we will directly address.

Q1: What are the ideal characteristics of a recrystallization solvent for 5-Amino-1-hydroxyindane?

A1: The perfect solvent is a matter of balance, governed by the principle of differential solubility.[1] For 5-Amino-1-hydroxyindane, an ideal solvent should exhibit the following characteristics:

-

High Solubility at Elevated Temperatures: The solvent must completely dissolve your crude material near its boiling point to ensure a homogeneous solution.[2]

-

Low Solubility at Low Temperatures: As the solution cools, the solvent's inability to keep the compound dissolved is what drives crystal formation. This differential is crucial for high recovery.[1]

-

Impurity Profile Matching: The solvent should either keep impurities dissolved indefinitely upon cooling or fail to dissolve them even when hot. This ensures the impurities remain in the mother liquor or are removed during hot filtration.[2]

-

Chemical Inertness: The solvent must not react with the amino or hydroxyl groups of your compound.[2] Given the basicity of the amine, acidic solvents could form salts, which may or may not be desirable.[3]

-

Appropriate Boiling Point: A boiling point between 60°C and 120°C is generally preferred. Solvents boiling too low are difficult to handle, while those boiling too high are hard to remove from the final crystals.

-

Volatility for Easy Removal: The solvent should be easily removed from the purified crystals by drying under vacuum without requiring excessive heat, which could degrade the product.[2]

Q2: My crude 5-Amino-1-hydroxyindane won't dissolve in common solvents, or it dissolves in everything even when cold. What's my starting point?

A2: This is a classic challenge, especially for molecules like 5-Amino-1-hydroxyindane which have both polar (amine, alcohol) and non-polar (indane) regions. This suggests that a single solvent may not be ideal, and a mixed solvent system is likely necessary.[4]

The general rule of thumb is "like dissolves like".[5] The polar amine and hydroxyl groups will favor polar solvents (like alcohols), while the nonpolar indane ring favors nonpolar solvents.[6] If you find your compound is too soluble in a polar solvent (e.g., ethanol) and insoluble in a nonpolar solvent (e.g., heptane), this pair is an excellent candidate for a mixed-solvent recrystallization.

Section 2: Advanced Troubleshooting & Optimization

Q3: I'm getting an oil instead of crystals when the solution cools. How do I fix this "oiling out" phenomenon?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming an impure liquid layer instead of a solid crystal lattice.[7] This is common when the solution is too concentrated or cooled too rapidly.

Causality & Solutions:

-

High Solute Concentration: The solution is supersaturated to a degree that favors rapid phase separation into a liquid over the more ordered process of crystallization.

-

Solution: Reheat the solution until the oil redissolves. Add a small amount (5-10% by volume) of additional hot solvent to decrease the concentration and then allow it to cool slowly again.[7]

-

-

Rapid Cooling: Cooling too quickly, for instance by plunging a hot flask into an ice bath, doesn't give molecules sufficient time to orient themselves into a crystal lattice.[8][9]

-

Solution: Allow the solution to cool to room temperature slowly on a benchtop, insulated with a cork ring. Only after it has reached ambient temperature should you consider further cooling in an ice bath.[8]

-

-

Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, requiring a very low temperature to induce crystallization, which might be below the compound's eutectic melting point with the solvent.

-

Solution: Consider a different solvent system. If using a mixed solvent, try adjusting the ratio by adding more of the "poor" solvent (the one it is less soluble in).

-

Q4: No crystals are forming even after the solution has cooled completely. What are my next steps?

A4: This is a frustrating but common issue, often related to supersaturation or an overly dilute solution.[10][11]

Troubleshooting Workflow:

-

Induce Nucleation: A supersaturated solution may simply lack a nucleation site to begin crystallization.

-

Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections in the glass can provide a surface for the first crystals to form.[8]

-

Seeding: If you have a small crystal of pure 5-Amino-1-hydroxyindane, add it to the cooled solution. A seed crystal provides a template for further crystal growth.

-

-

Increase Concentration: You may have used too much solvent, making the solution too dilute for crystals to form upon cooling.[8][10]

-

Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Then, allow the more concentrated solution to cool slowly again.[8]

-

-

Re-evaluate the Solvent System: If the above steps fail, the solvent may simply be too effective at keeping your compound in solution even at low temperatures. You will need to reconsider your solvent choice, potentially moving to a less polar system or adjusting the ratio of a mixed solvent system.

Q5: My yield is very low. How can I improve the recovery of pure material?

A5: Low yield is often a trade-off for high purity, but it can be optimized. The primary causes are using too much solvent or incomplete crystallization.[10]

Optimization Strategies:

-

Minimize Hot Solvent: The most critical step for yield is to use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[8][10] Using excess solvent will result in a significant portion of your product remaining in the mother liquor after cooling.

-

Maximize Cooling: After slow cooling to room temperature, ensure the flask is thoroughly chilled in an ice bath for at least 30 minutes to maximize precipitation.[8]

-

Wash with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[10]

-

Second Crop of Crystals: Do not discard the mother liquor immediately. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first and should be analyzed separately.[6]

Section 3: Data & Protocols

Table 1: Potential Solvents for 5-Amino-1-hydroxyindane Recrystallization

This table provides a starting point for solvent screening, covering a range of polarities. The suitability of each will depend on the specific impurity profile of your crude material.

| Solvent | Polarity (Relative) | Boiling Point (°C) | Rationale & Potential Issues |

| Water | High | 100 | Good for polar compounds. May have low solubility for the indane core. Potential for H-bonding.[5] |

| Ethanol | High | 78 | Good general-purpose polar solvent. Often shows high solubility for amines and alcohols.[5][12] |

| Isopropanol (IPA) | Medium-High | 82 | Similar to ethanol but slightly less polar. Can be a good alternative if ethanol is too strong a solvent. |

| Ethyl Acetate (EtOAc) | Medium | 77 | A moderately polar solvent. Good for compounds with mixed polarity.[5] |

| Toluene | Low | 111 | Good for dissolving nonpolar/aromatic components. Unlikely to dissolve the polar groups well.[13] |

| Heptane/Hexane | Very Low | 98 / 69 | Excellent "poor" solvents (antisolvents) to pair with a more polar "good" solvent like Ethanol or EtOAc.[5][13] |

Visual Workflow 1: Solvent Selection Strategy

The following diagram outlines the logical workflow for identifying a suitable single or mixed solvent system.

Caption: Logic diagram for systematic solvent screening.

Experimental Protocol 1: Small-Scale Solvent Screening

This protocol allows for rapid screening of multiple solvents using minimal material.

Objective: To identify a suitable single solvent or a miscible pair of "good" and "poor" solvents.

Materials:

-

Crude 5-Amino-1-hydroxyindane

-

Small test tubes (e.g., 13x100 mm)

-

Selection of candidate solvents from Table 1

-

Pasteur pipettes and bulbs

-

Sand bath or heating block

-

Glass stirring rod

-

Ice bath

Methodology:

-

Preparation: Place approximately 20-30 mg of crude material into a series of labeled test tubes.

-

Room Temperature Test: To each tube, add a candidate solvent dropwise (start with ~0.5 mL). Vigorously mix or stir. Record if the solid dissolves completely at room temperature.

-

Interpretation: If it dissolves, the solvent is likely too strong for use as a single solvent but may be a "good" solvent for a mixed pair.[4]

-

-

Heating Test: For solvents where the compound was insoluble at room temperature, gently heat the test tube in a sand bath to the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume.

-

Interpretation: If an excessive volume (>3 mL for 30 mg) is required, the solvent is too weak. If it dissolves readily, it is a good candidate.[10]

-

-

Cooling Test: For any promising candidates from step 3, allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod.[8]

-

Ice Bath: Once at room temperature, place the test tube in an ice bath for 15-20 minutes. Observe the quantity and quality of the crystals formed.

-

Mixed Solvent Test: To test a pair (e.g., Ethanol/Water), dissolve the crude solid in a minimum amount of the hot "good" solvent (Ethanol). Then, add the "poor" solvent (Water) dropwise until the solution becomes faintly cloudy (turbid).[7][14] Add one or two more drops of the hot "good" solvent to clarify the solution, then cool as described above.

Visual Workflow 2: General Recrystallization Protocol

This diagram illustrates the standard, self-validating protocol for recrystallization once a solvent has been chosen.

Caption: Standard workflow for purifying a solid compound.

References

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

-

How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

-

Recrystallization. Veer Narmad South Gujarat University. [Link]

-

Recrystallization. Unknown Source. [Link]

-

recrystallization-2.doc.pdf. Unknown Source. [Link]

-

Recrystallization - Single Solvent. University of California, Los Angeles. [Link]

-

Go-to recrystallization solvent mixtures. Reddit. [Link]

-

Solvent Selection and Recrystallization Guide. Scribd. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

-

Recrystallization with two solvents. Reddit. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

Investigation of Impurities in Peptide Pools. MDPI. [Link]

-

Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI. [Link]

-

HPLC for NAD+ 5amino 1mq. Reddit. [Link]

-

3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

-

3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Analysis of a Synthetic Peptide and Its Impurities. Agilent. [Link]

-